2-Methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
Description
2-Methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methylphenyl group, a chlorophenyl group, and a fluorophenylmethanesulfonyl group
Properties
Molecular Formula |
C19H14ClFN2O4S |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(2-methylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14ClFN2O4S/c1-12-4-2-3-5-16(12)27-18(24)17-15(20)10-22-19(23-17)28(25,26)11-13-6-8-14(21)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
USFRUEBMXAPOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of Substituents: The methylphenyl, chlorophenyl, and fluorophenylmethanesulfonyl groups are introduced through various substitution reactions. For example, the chlorination of the pyrimidine ring can be achieved using thionyl chloride or phosphorus oxychloride.
Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and acid chlorides in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like sulfonyl to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position of the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
2-Methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
Uniqueness
2-Methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenylmethanesulfonyl group, in particular, enhances its stability and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
